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molecular formula C11H12N2O2 B3181378 6,7-Dimethoxyisoquinolin-3-amine CAS No. 82117-33-7

6,7-Dimethoxyisoquinolin-3-amine

Cat. No. B3181378
M. Wt: 204.22 g/mol
InChI Key: RPZJZZKBULSFPZ-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

To N-(3,4-dimethoxybenzyl)-2,2-diethoxyacetimidamide (541 mg, 1.825 mmol) was added sulfuric acid (0.95 mL, 1.825 mmol) was added. After cooling, the reaction was allowed to stand at ambient temperature overnight. It was added dropwise to ice, then the resulting solution was neutralized with conc. NaOH, and the aqueous phase was twice extracted with ethyl acetate. The combined ethyl acetate fractions were dried over magnesium sulfate. The drying agent was filtered off and the solvent evaporated. The residue was purified by column chromatography in 5% methanol/ethyl acetate, collecting the main component. Yield 105.7 mg brown solid (28%).
Name
N-(3,4-dimethoxybenzyl)-2,2-diethoxyacetimidamide
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH2:6][NH:7][C:8](=[NH:16])[CH:9](OCC)OCC.S(=O)(=O)(O)O.[OH-].[Na+]>>[CH3:21][O:20][C:19]1[CH:18]=[C:17]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[CH:6]=[N:7][C:8]([NH2:16])=[CH:9]2 |f:2.3|

Inputs

Step One
Name
N-(3,4-dimethoxybenzyl)-2,2-diethoxyacetimidamide
Quantity
541 mg
Type
reactant
Smiles
COC=1C=C(CNC(C(OCC)OCC)=N)C=CC1OC
Name
Quantity
0.95 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
It was added dropwise to ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was twice extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate fractions were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography in 5% methanol/ethyl acetate
CUSTOM
Type
CUSTOM
Details
collecting the main component

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC=1C=C2C=C(N=CC2=CC1OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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